molecular formula C6H12ClNO B2880913 N-tert-butyl-N-methylcarbamoyl chloride CAS No. 896103-65-4

N-tert-butyl-N-methylcarbamoyl chloride

Cat. No.: B2880913
CAS No.: 896103-65-4
M. Wt: 149.62
InChI Key: YTKBJDIEFNJMJI-UHFFFAOYSA-N
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Description

N-tert-butyl-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. It is a derivative of carbamic acid where the hydrogen atom is replaced by a tert-butyl group and a methyl group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-N-methylcarbamoyl chloride can be synthesized through the reaction of tert-butylmethylamine with phosgene (carbonyl dichloride). The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

tert-Butylmethylamine+Phosgenetert-Butylmethylcarbamoyl chloride+HCl\text{tert-Butylmethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} tert-Butylmethylamine+Phosgene→tert-Butylmethylcarbamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of tert-butylmethylcarbamoyl chloride involves the use of continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. The process also includes steps for the purification and stabilization of the final product to ensure its quality and safety for further use.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylmethylamine and carbon dioxide.

    Reduction: It can be reduced to tert-butylmethylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.

    Catalysts: Tertiary amines like triethylamine can be used to facilitate nucleophilic substitution reactions.

Major Products

    Carbamates: Formed by the reaction with alcohols.

    Ureas: Formed by the reaction with primary or secondary amines.

    Esters: Formed by the reaction with carboxylic acids.

Scientific Research Applications

Chemistry

Biology

In biological research, it is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine

In the pharmaceutical industry, tert-butylmethylcarbamoyl chloride is used in the synthesis of various drugs, including those with anticancer and antiviral properties.

Industry

In the agrochemical industry, it is used in the synthesis of herbicides, insecticides, and fungicides.

Mechanism of Action

The mechanism of action of tert-butylmethylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in peptide synthesis, it reacts with amino groups to form stable carbamate linkages, protecting the amino group from further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylcarbamoyl chloride
  • Methylcarbamoyl chloride
  • tert-Butylmethylamine

Uniqueness

N-tert-butyl-N-methylcarbamoyl chloride is unique due to the presence of both a tert-butyl group and a methyl group, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent for selective modifications in organic synthesis.

Properties

IUPAC Name

N-tert-butyl-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-6(2,3)8(4)5(7)9/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKBJDIEFNJMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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